molecular formula C23H16FNO4 B15025622 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide

Cat. No.: B15025622
M. Wt: 389.4 g/mol
InChI Key: WXROQZTWPLGBLW-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorobenzoyl group, a benzofuran moiety, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a benzofuran derivative with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The intermediate product is then subjected to methoxylation using a suitable methoxylating agent like dimethyl sulfate or methanol in the presence of a base such as sodium hydroxide.

    Amidation: The final step involves the reaction of the methoxylated intermediate with 4-aminobenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzoyl)-benzenesulfonamide
  • N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide
  • 2-(4-fluorobenzoyl)benzoic acid

Uniqueness

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide is unique due to the presence of the benzofuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in various fields of research.

Properties

Molecular Formula

C23H16FNO4

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H16FNO4/c1-28-17-12-8-15(9-13-17)23(27)25-20-18-4-2-3-5-19(18)29-22(20)21(26)14-6-10-16(24)11-7-14/h2-13H,1H3,(H,25,27)

InChI Key

WXROQZTWPLGBLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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